

Validating the Synthesis of 2,7-Dimethyl-9H-carbazole: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 2,7-Dimethyl-9H-carbazole

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For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of organic compounds are paramount. This guide provides a comprehensive comparison of the spectroscopic data for the synthesized **2,7-Dimethyl-9H-carbazole** against the parent 9H-carbazole, offering a clear validation of the successful synthesis. Detailed experimental protocols for both the synthesis and the analytical techniques are provided to ensure reproducibility.

Spectroscopic Data Comparison

The successful synthesis of **2,7-Dimethyl-9H-carbazole** is confirmed by a thorough analysis of its spectroscopic data in comparison to the unsubstituted 9H-carbazole. The addition of the two methyl groups at the C2 and C7 positions of the carbazole core results in predictable changes in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

| Spectroscopic Technique | 9H-Carbazole | 2,7-Dimethyl-9H-carbazole | Analysis of Substitution Effects |
|-------------------------------------|--|--|---|
| ¹ H NMR (ppm) | ~8.1 (d, 2H), ~7.5 (d, 2H), ~7.4 (t, 2H), ~7.2 (t, 2H), ~11.2 (s, 1H, NH)[1][2] | ~7.8 (d, 2H, H1/H8), ~7.2 (s, 2H, H3/H6), ~7.0 (d, 2H, H4/H5), ~2.4 (s, 6H, 2xCH ₃), ~10.8 (s, 1H, NH) | The introduction of electron-donating methyl groups at C2 and C7 causes an upfield shift (to lower ppm values) of the aromatic protons. The singlets for the methyl groups appear around 2.4 ppm. The overall symmetry of the molecule is maintained. |
| ¹³ C NMR (ppm) | ~140 (C4a/4b), ~126 (C1/8), ~123 (C9a/9b), ~120 (C3/6), ~119 (C4/5), ~110 (C2/7)[1] | ~141 (C4a/4b), ~138 (C2/7), ~124 (C9a/9b), ~121 (C4/5), ~120 (C1/8), ~110 (C3/6), ~21 (2xCH ₃) | The carbons directly attached to the methyl groups (C2/C7) show a significant downfield shift due to the substituent effect. The methyl carbons themselves appear in the aliphatic region around 21 ppm. |
| IR Spectroscopy (cm ⁻¹) | ~3419 (N-H stretch), ~3051 (aromatic C-H stretch), ~1450 (C-N stretch), ~727 (N-H bend)[3] | ~3420 (N-H stretch), ~2920 (aliphatic C-H stretch), ~1460 (C-N stretch), ~800 (C-H out-of-plane bend for substituted ring) | The presence of the methyl groups introduces a new aliphatic C-H stretching vibration around 2920 cm ⁻¹ . The fundamental N-H stretching frequency remains largely unchanged. A shift in |

the C-H out-of-plane bending vibrations is expected due to the change in substitution pattern on the aromatic rings.

Mass Spectrometry
(m/z)

M^+ at 167

M^+ at 195

The molecular ion peak is shifted by +28 amu, corresponding to the addition of two methyl groups (2×14 amu).

$[M-H]^+$ at 166

$[M-CH_3]^+$ at 180

A prominent fragment corresponding to the loss of a methyl group is a key indicator of successful methylation.

Experimental Protocols

Synthesis of 2,7-Dimethyl-9H-carbazole (A Representative Method)

A common and effective method for the synthesis of disubstituted carbazoles is the Cadogan cyclization. This reaction involves the reductive cyclization of a 2-nitrobiphenyl derivative.

Materials:

- 4,4'-Dimethyl-2-nitrobiphenyl
- Triethyl phosphite
- Anhydrous solvent (e.g., o-xylene)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- A solution of 4,4'-dimethyl-2-nitrobiphenyl in a high-boiling anhydrous solvent such as o-xylene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- The system is flushed with an inert gas (nitrogen or argon).
- Triethyl phosphite is added dropwise to the stirred solution at room temperature.
- The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **2,7-Dimethyl-9H-carbazole**.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: 5-10 mg of the synthesized compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- ^1H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C experiment is performed. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy:

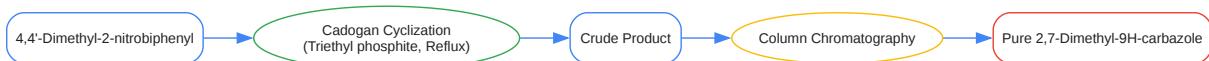
- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Electron Ionization (EI) mass spectrometry is a common technique for such molecules.
- Data Acquisition: The sample is introduced into the ion source, and the resulting mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.

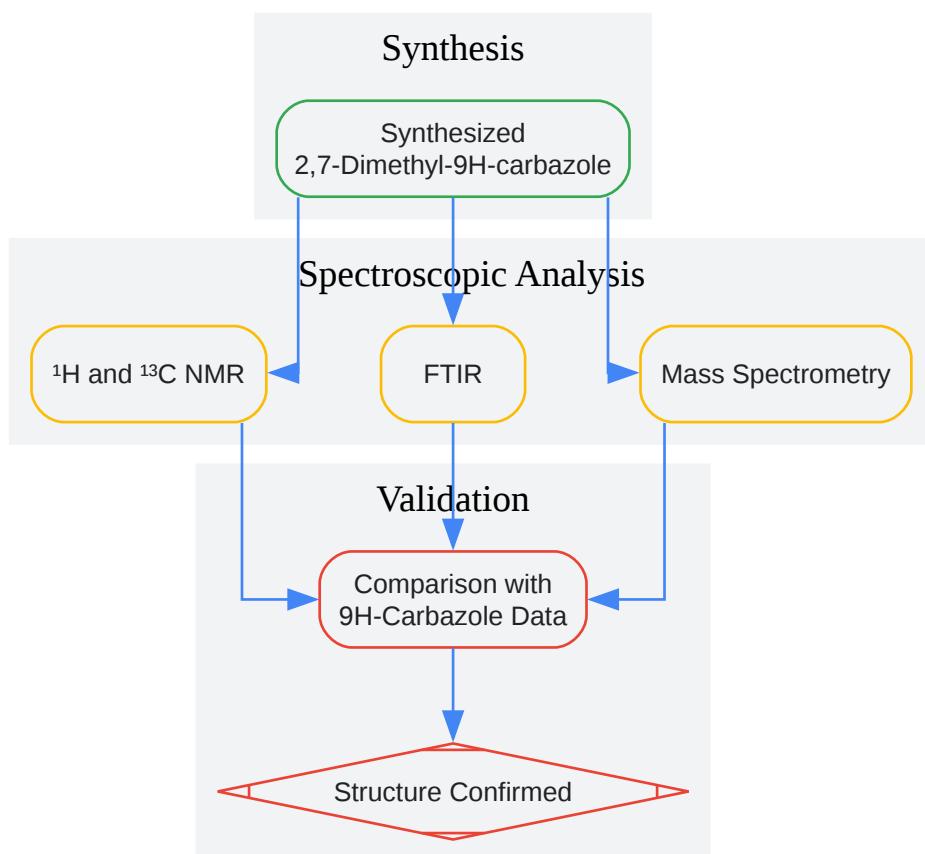
Workflow and Validation Diagrams

The following diagrams illustrate the synthesis and validation workflow for **2,7-Dimethyl-9H-carbazole**.



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Caption: Synthetic route to **2,7-Dimethyl-9H-carbazole**.



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Caption: Spectroscopic validation workflow.

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